molecular formula C10H22N2O3S B11201153 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

Cat. No.: B11201153
M. Wt: 250.36 g/mol
InChI Key: HMUGGMNGPNFWRF-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a well-known structure in organic chemistry, and features a methanesulfonamide group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in radical reactions and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with reactive oxygen species (ROS) and other free radicals. The hydroxyl group can donate hydrogen atoms to neutralize ROS, while the methanesulfonamide group can stabilize the resulting radicals. This dual functionality makes it an effective antioxidant and radical scavenger.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known radical scavenger and antioxidant.

    2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO): Another derivative with similar radical-scavenging properties.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: A compound with similar structural features but different functional groups.

Uniqueness

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide stands out due to its combination of a hydroxyl group and a methanesulfonamide group, which provides unique reactivity and stability. This makes it particularly useful in applications requiring both radical scavenging and stabilization.

Properties

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

InChI

InChI=1S/C10H22N2O3S/c1-9(2)6-8(11-16(5,14)15)7-10(3,4)12(9)13/h8,11,13H,6-7H2,1-5H3

InChI Key

HMUGGMNGPNFWRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NS(=O)(=O)C)C

Origin of Product

United States

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